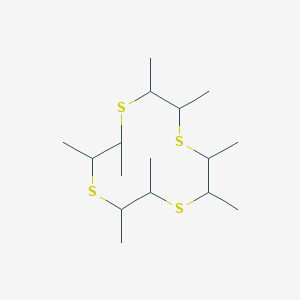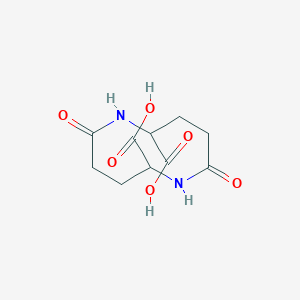
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- is a chemical compound with the molecular formula C₁₀H₁₄N₂O₆. . This compound is characterized by its unique structure, which includes two nitrogen atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the diazecine ring: This step involves the cyclization of a suitable precursor to form the diazecine ring structure.
Introduction of carboxylic acid groups: Carboxylation reactions are employed to introduce the carboxylic acid groups at the desired positions.
Oxidation and reduction steps: These steps are used to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:
Binding to target molecules: The compound may bind to specific proteins or enzymes, affecting their activity.
Modulation of pathways: It may modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diazecane-2,7-dicarboxylic acid: A similar compound with a different oxidation state.
1,6-Diazecine-2,7-dicarboxylic acid: Another similar compound with variations in the ring structure.
Uniqueness
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- is unique due to its specific ring structure and oxidation state, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64626-33-1 |
|---|---|
Molekularformel |
C10H14N2O6 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
5,10-dioxo-1,6-diazecane-2,7-dicarboxylic acid |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(9(15)16)11-8(14)4-2-6(12-7)10(17)18/h5-6H,1-4H2,(H,11,14)(H,12,13)(H,15,16)(H,17,18) |
InChI-Schlüssel |
XVIMSIQMNOMBGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(CCC(=O)NC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


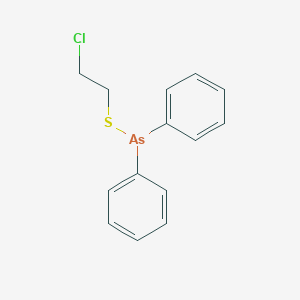
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
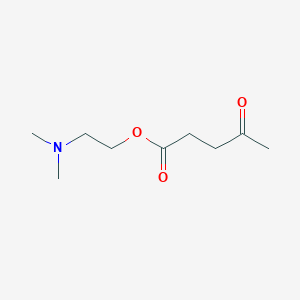
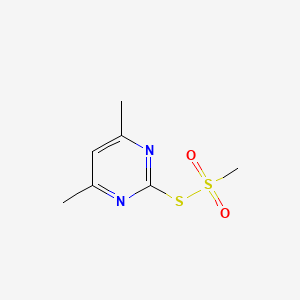
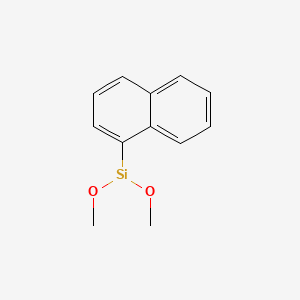


![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
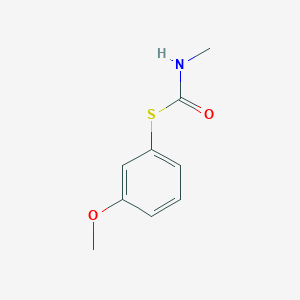
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
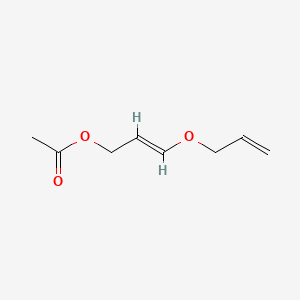

![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
